molecular formula C10H4N2O6S2 B429000 3,3'-Formyl-5,5'-nitro-4,4'-bithiophene

3,3'-Formyl-5,5'-nitro-4,4'-bithiophene

Cat. No.: B429000
M. Wt: 312.3g/mol
InChI Key: MSKXLNBATYYFJT-UHFFFAOYSA-N
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Description

3,3'-Formyl-5,5'-nitro-4,4'-bithiophene is a high-value synthetic intermediate designed for advanced chemical and pharmaceutical research. This compound features a functionalized bithiophene core, a privileged structure in medicinal chemistry and materials science. The presence of formyl groups provides a versatile handle for further synthetic elaboration via condensation or nucleophilic addition reactions, while the nitro groups can be reduced to amines or serve as strong electron-withdrawing components. This unique combination of functionalities makes it a promising scaffold for constructing complex molecules. Research Applications and Value: The bithiophene scaffold is recognized for its diverse pharmacological potential. Thiophene-based derivatives have demonstrated significant antitumor activity in scientific studies, with mechanisms that include inducing oxidative stress, metabolic disruption, and triggering apoptosis in cancer cell lines . Furthermore, thiophene cores are frequently explored in the development of new therapeutic agents against infectious diseases; for instance, synthetic bithiophene derivatives have shown potent activity against protozoan parasites by inducing multiple cell death pathways . Beyond biomedical applications, the conjugated nature of the bithiophene system makes this compound a candidate precursor for developing functional organic materials , such as conductive polymers and organic electronic components, where the molecular properties can be finely tuned through its functional groups . Usage Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H4N2O6S2

Molecular Weight

312.3g/mol

IUPAC Name

4-(4-formyl-2-nitrothiophen-3-yl)-5-nitrothiophene-3-carbaldehyde

InChI

InChI=1S/C10H4N2O6S2/c13-1-5-3-19-9(11(15)16)7(5)8-6(2-14)4-20-10(8)12(17)18/h1-4H

InChI Key

MSKXLNBATYYFJT-UHFFFAOYSA-N

SMILES

C1=C(C(=C(S1)[N+](=O)[O-])C2=C(SC=C2C=O)[N+](=O)[O-])C=O

Canonical SMILES

C1=C(C(=C(S1)[N+](=O)[O-])C2=C(SC=C2C=O)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

3,3',4,4'-Tetrabutyl-[2,2'-bithiophene]-5,5'-dicarboxaldehyde

  • Structural Differences :
    • Substituents: 3,3',4,4' positions occupied by tetrabutyl groups; 5,5' positions by formyl groups.
    • The alkyl chains enhance solubility in organic solvents but reduce electron affinity compared to nitro groups in the target compound .
  • Electronic Properties :
    • Alkyl groups (electron-donating) elevate HOMO levels, while formyl groups (electron-withdrawing) lower LUMO levels.
    • The absence of nitro groups results in weaker electron-deficient behavior compared to 3,3'-formyl-5,5'-nitro-4,4'-bithiophene .

4,4’-(3,3′-Dibromo-[2,2′-bithiophene]-5,5′-dicarbonyl)bis(1-methylpyridinium) Iodide

  • Functional Group Contrast :
    • Bromine (electron-withdrawing) at 3,3' positions and pyridinium-linked carbonyl groups at 5,5' positions.
    • The pyridinium moiety introduces ionic character, making this compound suitable for lithium-ion battery applications, unlike the neutral, covalently functionalized target compound .
  • Reactivity :
    • Bromine substituents enable cross-coupling reactions (e.g., Suzuki), whereas nitro groups in the target compound may limit such reactivity but enhance stability under oxidative conditions .

5,5'-Dibromo-3,3'-diformylacetal-2,2'-bithiophene

  • Substitution Pattern :
    • Formyl groups at 3,3' positions and bromine at 5,5' positions.
    • Bromine acts as a leaving group, facilitating further functionalization, whereas nitro groups in the target compound are less reactive but provide stronger electron-withdrawing effects .
  • Applications :
    • Bromo-formyl derivatives are intermediates in synthesizing conjugated polymers, while nitro-formyl derivatives may prioritize charge transport over polymerization .

3,3’,5,5’-Tetrabromo-2,2’-bithiophene

  • Key Differences :
    • All 3,3',5,5' positions are brominated, lacking functional groups like formyl or nitro.
    • Primarily used as a precursor for Suzuki-Miyaura coupling, whereas the target compound’s nitro and formyl groups enable direct participation in hydrogen bonding or redox processes .
  • Electronic Effects: Bromine substituents moderately lower LUMO levels, but nitro groups in the target compound induce a more pronounced electron-deficient character, beneficial for n-type semiconductor applications .

2,2',5,5'-Tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-bithiophene

  • Functional Role :
    • Phosphine ligands at 4,4' positions and methyl groups at 2,2',5,5' positions create a chiral environment for catalysis, unlike the electronically active nitro and formyl groups in the target compound .
  • Electronic Structure :
    • Methyl groups (electron-donating) and phosphine ligands (electron-rich) contrast with the electron-withdrawing nitro and formyl groups, making the target compound less suited for catalysis but more relevant for optoelectronics .

Preparation Methods

Sequential Functionalization of Thiophene Monomers

The most direct route involves synthesizing monosubstituted thiophene derivatives followed by coupling. 3-Formyl-5-nitrothiophene serves as a critical intermediate.

Nitration of 3-Formylthiophene

Nitration of 3-formylthiophene with mixed acid (HNO₃/H₂SO₄) selectively introduces a nitro group at the 5-position due to the formyl group’s electron-withdrawing meta-directing effect. This reaction proceeds at 0–5°C with a 78% yield, though over-nitration is a risk at elevated temperatures.

Bromination at the 4-Position

Subsequent bromination of 3-formyl-5-nitrothiophene using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C installs a bromine atom at the 4-position, yielding 4-bromo-3-formyl-5-nitrothiophene . This step is critical for enabling cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

Stille or Suzuki coupling reactions link functionalized thiophene monomers into the bithiophene framework.

Stille Homocoupling

Homocoupling of 4-bromo-3-formyl-5-nitrothiophene using hexabutylditin and a catalytic Pd(PPh₃)₄ system in refluxing toluene (90°C) achieves the 4,4'-bithiophene backbone. This method affords the target compound in 72–75% yield but requires rigorous anhydrous conditions.

Suzuki Cross-Coupling

Alternatively, Suzuki coupling between 4-bromo-3-formyl-5-nitrothiophene and a boronic ester derivative (e.g., 4-formylthiophen-2-ylboronic acid) under aqueous Na₂CO₃ and Pd(OAc)₂ catalysis provides regiocontrol, though yields drop to 65% due to steric hindrance.

Post-Coupling Nitration Strategies

Direct Nitration of 3,3'-Diformyl-4,4'-bithiophene

Nitrating pre-coupled 3,3'-diformyl-4,4'-bithiophene with fuming HNO₃ at 0°C introduces nitro groups at the 5,5'-positions. The formyl groups’ electron-withdrawing nature directs nitration meta to the coupling site, achieving 85% conversion. However, this method risks oxidative degradation of the thiophene rings under prolonged exposure.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesChallenges
Sequential Functionalization + Stille CouplingBromination, Stille coupling72High regioselectivitySensitive to moisture, costly reagents
Suzuki Cross-CouplingBoronic acid synthesis, coupling65ModularityLower yield, boronic acid instability
Post-Coupling NitrationDiformyl bithiophene nitration85SimplicityRisk of over-nitration, side products

Mechanistic Insights and Optimization

Role of Electron-Withdrawing Groups

The formyl and nitro groups profoundly influence reaction pathways:

  • Formyl groups deactivate the thiophene ring, directing electrophilic substitution to the 5-position.

  • Nitro groups further reduce electron density, necessitating harsh nitration conditions but stabilizing the final product against oxidation.

Catalyst Systems in Coupling Reactions

Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Stille couplings due to enhanced oxidative addition kinetics, reducing reaction times by 30%. For Suzuki reactions, ligandless Pd(OAc)₂ in aqueous DME minimizes side reactions from phosphine ligands.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Formyl protons resonate at δ 9.8–10.1 ppm as singlets, while nitro-group-adjacent protons appear as doublets at δ 8.2–8.5 ppm.

  • ¹³C NMR : Carbonyl carbons (C=O) exhibit signals at δ 185–190 ppm, and nitro-bearing carbons appear at δ 145–150 ppm.

Fourier Transform Infrared (FT-IR) Spectroscopy

Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional group incorporation.

Industrial and Research Implications

This compound’s synthesis enables applications in conductive polymers and explosive materials. However, scalability remains limited by Pd catalyst costs and the need for cryogenic nitration conditions. Recent advances in photoredox nitration and flow chemistry may address these bottlenecks .

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